(R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine (CAS 144119-12-0), commonly known as (R)-DPMPM, is a highly privileged, tertiary amino alcohol chiral ligand and organocatalyst. It is primarily utilized in the highly enantioselective addition of dialkylzinc reagents to aldehydes, ketones, and imines [1]. Unlike simpler secondary amino alcohols, the N-methylated pyrrolidine core of DPMPM acts as a robust Lewis base, activating organozinc reagents via a well-defined zinc-alkoxide complex [2]. This structural feature translates to exceptional stereocontrol (frequently >95% ee) and predictable kinetics across a wide range of aliphatic, aromatic, and heterocyclic substrates, making it a critical procurement choice for asymmetric synthesis, chiral amplification studies, and pharmaceutical intermediate manufacturing [3].
Buyers might consider substituting (R)-DPMPM with its unmethylated precursor, (R)-diphenylprolinol, due to structural similarity and often lower cost. However, this substitution fundamentally alters the catalytic mechanism and process robustness [1]. The secondary amine in unmethylated diphenylprolinol can form complex, multi-level aggregates and unreactive zinc amides, leading to severe enantiodivergence—where the stereochemical outcome can actually reverse depending on catalyst loading or conversion [2]. In contrast, the tertiary amine in DPMPM prevents these aberrant aggregation states, ensuring that enantioselectivity remains highly stable and predictable regardless of catalyst concentration[2]. Substituting DPMPM with unmethylated analogs introduces unacceptable risks of stereochemical failure and batch-to-batch inconsistency during scale-up [3].
In the zinc-catalyzed alkylation of benzaldehyde, DPMPM demonstrates remarkable stereochemical stability compared to its unmethylated counterpart [1]. Studies reveal that DPMPM maintains a highly consistent 93% ee for the target product even as catalyst loading is varied down to 2.5 mol%[1]. In stark contrast, unmethylated diphenylprolinol exhibits severe enantiodivergence; while it yields 82% ee of one enantiomer at 20 mol% loading, reducing the loading to 0.25 mol% causes a complete stereochemical reversal, yielding -19% ee of the opposite enantiomer [2].
| Evidence Dimension | Enantiomeric excess (ee) stability across varying catalyst loadings |
| Target Compound Data | DPMPM maintains ~93% ee consistently across loadings down to 2.5 mol% |
| Comparator Or Baseline | Diphenylprolinol (unmethylated) drops from 82% ee to -19% ee at 0.25 mol% loading |
| Quantified Difference | >100% absolute ee shift in the comparator (stereochemical reversal); 0% shift in DPMPM |
| Conditions | Addition of diethylzinc to benzaldehyde in toluene at 20 °C |
Procurement of the N-methylated DPMPM ensures process robustness and consistent stereochemical outcomes, avoiding catastrophic stereochemical reversal at lower catalyst concentrations.
Advanced DOSY NMR and kinetic studies demonstrate that DPMPM forms a stable, predictable monomeric/dimeric alkylzinc-alkoxide complex during catalysis [1]. It exhibits a standard positive non-linear effect (+)-NLE that is mechanistically well-understood [1]. Conversely, the unmethylated diphenylprolinol forms complex, higher-order aggregates (trimers and heterochiral dimers) that cause erratic kinetic behavior and asymmetric autoinduction, complicating process engineering [2].
| Evidence Dimension | Catalytic species aggregation state |
| Target Compound Data | Forms predictable monomeric/dimeric complexes |
| Comparator Or Baseline | Unmethylated diphenylprolinol forms unpredictable trimeric and higher-order aggregates |
| Quantified Difference | Elimination of higher-order complexation and erratic non-linear kinetic shifts |
| Conditions | In situ NMR and kinetic monitoring of zinc-catalyzed alkylation |
Predictable kinetics and linear scale-up are critical for industrial asymmetric synthesis; DPMPM avoids the complex systems-level aggregation of the unmethylated analog, simplifying process engineering.
DPMPM is recognized for achieving near-perfect enantioselectivity in the addition of dialkylzincs to challenging substrates [1]. For instance, in the enantioselective diethylation of terephthalaldehyde, DPMPM achieves practically complete enantioselectivity (100% ee) [2]. Furthermore, in the addition of diethylzinc to benzaldehyde, DPMPM routinely delivers 97% ee, outperforming many standard ephedrine-derived ligands which often plateau at lower enantiomeric excesses or require higher loadings to achieve similar results [3].
| Evidence Dimension | Maximum enantiomeric excess (ee) |
| Target Compound Data | Achieves up to 100% ee (terephthalaldehyde) and 97% ee (benzaldehyde) |
| Comparator Or Baseline | Standard ephedrine-based ligands (e.g., DBNE) or unmethylated prolinols (typically 80-92% ee) |
| Quantified Difference | 5-20% higher absolute ee, reaching the theoretical maximum of 100% |
| Conditions | Catalytic enantioselective addition of diethylzinc to aldehydes |
Achieving >95% ee directly reduces the need for downstream chiral resolution, significantly lowering the cost of goods in pharmaceutical manufacturing.
DPMPM is a validated chiral initiator for asymmetric autocatalysis (the Soai reaction) [1]. When used to catalyze the addition of diisopropylzinc to pyrimidine-5-carbaldehyde or pyridine-3-carbaldehyde, DPMPM cleanly transfers its chirality to afford the corresponding alkanol with up to 97% ee [2]. This high initial enantiopurity is critical, as it serves as the seed for subsequent autoamplification steps that can drive the system to >99.5% ee [2].
| Evidence Dimension | Initial ee transferred to nitrogen-containing aldehydes |
| Target Compound Data | Yields 97% ee in the initial catalytic step |
| Comparator Or Baseline | Uncatalyzed or poorly catalyzed background reactions yield near-racemic mixtures |
| Quantified Difference | >95% increase in initial enantiopurity |
| Conditions | Addition of dialkylzinc to nitrogen-containing aldehydes (e.g., pyridine-3-carbaldehyde) |
For researchers designing advanced chiral materials or studying origins of homochirality, DPMPM provides a highly reliable, proven chiral initiation point that guarantees successful autoamplification.
Due to its resistance to enantiodivergence at low catalyst loadings, DPMPM is the optimal choice for large-scale enantioselective dialkylzinc additions to aromatic and aliphatic aldehydes, ensuring batch-to-batch stereochemical consistency [1].
The stable monomeric/dimeric behavior of the DPMPM-zinc complex allows for reliable kinetic modeling and linear scale-up, avoiding the complex systems-level aggregation and erratic non-linear effects seen with unmethylated analogs [2].
DPMPM's ability to achieve up to 97% ee with nitrogen-containing aldehydes (e.g., pyridine-3-carbaldehyde) makes it highly suitable for producing chiral pyridyl and pyrimidyl alkanols used in medicinal chemistry [3].
As a proven high-fidelity chiral initiator in the Soai reaction, DPMPM is essential for advanced materials research focused on chiral symmetry breaking and the generation of >99.5% ee products from low initial enantiopurity [3].
Irritant